2-Hydroxy-3-(3-hydroxy-1,4-dioxonaphthalen-2-yl)naphthalene-1,4-dione
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Overview
Description
2-Hydroxy-3-(3-hydroxy-1,4-dioxonaphthalen-2-yl)naphthalene-1,4-dione is a complex organic compound with significant importance in various scientific fields. This compound is part of the naphthoquinone family, known for its diverse biological and chemical properties. Naphthoquinones are characterized by their quinone structure, which contributes to their reactivity and versatility in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(3-hydroxy-1,4-dioxonaphthalen-2-yl)naphthalene-1,4-dione typically involves multi-step organic reactions. One common method includes the use of L-proline as a recyclable organocatalyst under reflux conditions in ethanol. This method is advantageous due to its simplicity, high yield, short reaction time, and the reusability of the catalyst . Another approach involves the use of microwave-assisted three-component domino reactions, which proceed through Knoevenagel condensation, Michael addition, deprotonation, and 1,3-H shift steps .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of eco-friendly solvents and recyclable catalysts, are often applied to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-(3-hydroxy-1,4-dioxonaphthalen-2-yl)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted naphthoquinones.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Catalysts: Including L-proline, DBU, and nano-copper (II) oxide.
Major Products
The major products formed from these reactions are various substituted naphthoquinones, which exhibit unique chemical and biological properties .
Scientific Research Applications
2-Hydroxy-3-(3-hydroxy-1,4-dioxonaphthalen-2-yl)naphthalene-1,4-dione has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-(3-hydroxy-1,4-dioxonaphthalen-2-yl)naphthalene-1,4-dione involves its interaction with various molecular targets and pathways. It can generate reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cancer cells . Additionally, it can inhibit enzymes such as human topoisomerase II, which is crucial for DNA replication and cell division .
Comparison with Similar Compounds
Similar Compounds
Lawsone (2-hydroxy-1,4-naphthoquinone): Known for its use in henna and its biological activities.
Phthiocol (2-hydroxy-3-methylnaphthalene-1,4-dione): Possesses anticancer and antihemorrhagic properties.
Lapachol (2-hydroxy-3-(3-methylbut-2-enyl)naphthalene-1,4-dione): Exhibits antibacterial and antifungal activities.
Uniqueness
Its ability to undergo diverse chemical reactions and its significant biological activities make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C20H10O6 |
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Molecular Weight |
346.3 g/mol |
IUPAC Name |
3-(1,3,4-trioxonaphthalen-2-yl)naphthalene-1,2,4-trione |
InChI |
InChI=1S/C20H10O6/c21-15-9-5-1-3-7-11(9)17(23)19(25)13(15)14-16(22)10-6-2-4-8-12(10)18(24)20(14)26/h1-8,13-14H |
InChI Key |
HWZMMHFVOCAUNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C(=O)C2=O)C3C(=O)C4=CC=CC=C4C(=O)C3=O |
Origin of Product |
United States |
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